molecular formula C9H16O3 B1348770 Tetrahydrofurfuryl butyrate CAS No. 2217-33-6

Tetrahydrofurfuryl butyrate

Cat. No. B1348770
CAS RN: 2217-33-6
M. Wt: 172.22 g/mol
InChI Key: DPZVDLFOAZNCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Solvent for Water-Based Colorants

Coupling Solvent for Agricultural Formulations

  • Application Summary : THFB is used as a coupling solvent in the formulation of pesticides, fungicides, and herbicides .
  • Results or Outcomes : The use of THFB as a coupling solvent can enhance the effectiveness of these agricultural products by ensuring a consistent distribution of active ingredients .

Lipase-Catalyzed Solvent-Free Esterification

  • Application Summary : A study investigated the potential of solvent-free lipase catalyzed esterifications of furan derivatives, including THFB .
  • Method of Application : The study involved esterifying THFB with a series of acids (C3–C11) in a solvent-free environment using lipase as a catalyst .
  • Results or Outcomes : The study found high conversion percentages for the esterification of furfuryl alcohol with equimolar quantities of fatty acids .

Safety And Hazards

When handling Tetrahydrofurfuryl butyrate, personal protective equipment should be worn and it should only be used in well-ventilated areas7. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition7.


Future Directions

The future directions of Tetrahydrofurfuryl butyrate are not explicitly mentioned in the search results. However, given its properties and the interest in bio-sourced substrates for esterification reactions, it could potentially find applications in various fields8.


properties

IUPAC Name

oxolan-2-ylmethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVDLFOAZNCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862877
Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.013
Record name Tetrahydrofurfuryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Tetrahydrofurfuryl butyrate

CAS RN

2217-33-6, 92345-48-7
Record name Tetrahydrofurfuryl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofurfuryl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, (tetrahydro-2-furanyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tetrahydro-2-furyl)methyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROFURFURYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetrahydrofurfuryl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrofurfuryl butyrate
Reactant of Route 2
Reactant of Route 2
Tetrahydrofurfuryl butyrate
Reactant of Route 3
Tetrahydrofurfuryl butyrate
Reactant of Route 4
Reactant of Route 4
Tetrahydrofurfuryl butyrate
Reactant of Route 5
Reactant of Route 5
Tetrahydrofurfuryl butyrate
Reactant of Route 6
Reactant of Route 6
Tetrahydrofurfuryl butyrate

Citations

For This Compound
168
Citations
GD Yadav, KM Devi - Chemical Engineering Science, 2004 - Elsevier
… Immobilized lipase-catalyzed synthesis of tetrahydrofurfuryl butyrate is reported in this paper… ethyl butyrate (EB) to prepare tetrahydrofurfuryl butyrate (THFB) were studied systematically …
Number of citations: 169 www.sciencedirect.com
GD Yadav, KM Devi - Biochemical Engineering Journal, 2004 - Elsevier
… In the current study, the kinetics of the hydrolysis of tetrahydrofurfuryl butyrate (THFB) was investigated by using stoichiometric amounts of water and an immobilized lipase. Although the …
Number of citations: 57 www.sciencedirect.com
WR Mullison - Botanical Gazette, 1940 - journals.uchicago.edu
There are striking differences between the reaction of bean to tetrahydrofurfuryl butyrate and … The endodermis, however, responds to the stimulation of tetrahydrofurfuryl butyrate farther …
Number of citations: 9 www.journals.uchicago.edu
R Jia, GH Harris, DW Fuerstenau - International Journal of Mineral …, 2000 - Elsevier
… Previous work had shown that tetrahydrofurfuryl butyrate (designated here as THF-3) should be an effective collector for bituminous coal (Harris et al., 1995). Those results suggested …
Number of citations: 279 www.sciencedirect.com
MN Varma, G Madras - Journal of Chemical Technology & …, 2008 - Wiley Online Library
… The synthesis of tetrahydrofurfuryl butyrate in heptane13 shows increasing trends for enzyme loading up to 2.63% (w/w) and 3% (w/w) for esterification and transesterification, …
Number of citations: 64 onlinelibrary.wiley.com
GD Yadav, IV Borkar - Industrial & Engineering Chemistry …, 2008 - ACS Publications
n-Butyl levulinate is used as an important intermediate having diverse applications. The present work focuses on the synthesis of n-butyl levulinate by esterification of levulinic acid with …
Number of citations: 115 pubs.acs.org
R Jia, GH Harris, DW Fuerstenau - Coal Preparation, 2002 - Taylor & Francis
… In previous research [5], tetrahydrofurfuryl butyrate (designated here as THF-3) was found to be a very effective collector for both Pittsburgh No. 8 and Illinois No. 6 coal. …
Number of citations: 98 www.tandfonline.com
J Sekuła, J Nizioł, W Rode, T Ruman - Analytica Chimica Acta, 2015 - Elsevier
Preparation is described of a durable surface of cationic gold nanoparticles (AuNPs), covering commercial and custom-made MALDI targets, along with characterization of the …
Number of citations: 92 www.sciencedirect.com
H Sis, G Ozbayoglu, M Sarikaya - Energy sources, 2004 - Taylor & Francis
… 8 coals, showed that a series of reagents, tetrahydrofurfuryl butyrate (THF) with varying molecular weights, were more effective collectors than two oily collectors, dodecane and …
Number of citations: 17 www.tandfonline.com
Q Tian, Y Wang, G Li - Physicochemical Problems of Mineral …, 2017 - dbc.wroc.pl
In this study the effect of a flotation device as well as non-conventional collectors and diesel oil on flotation response of low rank coal was investigated at different conditioning times. …
Number of citations: 19 www.dbc.wroc.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.